molecular formula C7H14N2O2 B12920515 3-Amino-4-(sec-butyl)oxazolidin-5-one

3-Amino-4-(sec-butyl)oxazolidin-5-one

Cat. No.: B12920515
M. Wt: 158.20 g/mol
InChI Key: PFOWDWZBNOFQDV-UHFFFAOYSA-N
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Description

3-Amino-4-(sec-butyl)oxazolidin-5-one: is a heterocyclic compound that belongs to the oxazolidinone class. Oxazolidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of both amino and oxazolidinone functional groups in the molecule makes it a versatile compound in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(sec-butyl)oxazolidin-5-one typically involves the reaction of 1,2-amino alcohols with appropriate reagents. One common method is the metal-free domino annulation/Mannich reaction, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids . This reaction proceeds under mild conditions and provides good to excellent yields of the target product.

Industrial Production Methods

In industrial settings, the production of oxazolidinones, including this compound, often involves multicomponent reactions. These reactions are advantageous due to their efficiency and ability to produce complex molecules in a single step. Transition metal-catalyzed cascade reactions and extended one-pot asymmetric azaelectrocyclization are also employed in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(sec-butyl)oxazolidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

3-Amino-4-(sec-butyl)oxazolidin-5-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Oxazolidinones, including this compound, are investigated for their antibacterial properties and potential use in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Amino-4-(sec-butyl)oxazolidin-5-one involves its interaction with specific molecular targets. In biological systems, oxazolidinones are known to inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth . The compound’s unique structure allows it to interact with various enzymes and receptors, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(sec-butyl)oxazolidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sec-butyl group provides steric hindrance, affecting its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new pharmaceuticals .

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

3-amino-4-butan-2-yl-1,3-oxazolidin-5-one

InChI

InChI=1S/C7H14N2O2/c1-3-5(2)6-7(10)11-4-9(6)8/h5-6H,3-4,8H2,1-2H3

InChI Key

PFOWDWZBNOFQDV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)OCN1N

Origin of Product

United States

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